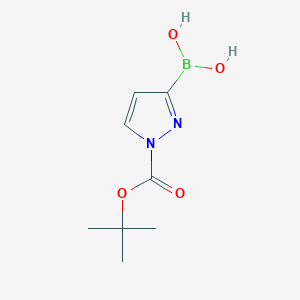

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid

Description

“(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid” (CAS: 914672-66-5) is a boronic acid derivative featuring a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems in pharmaceutical and agrochemical research . The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions, making it valuable for multi-step organic syntheses .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-4-6(10-11)9(13)14/h4-5,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFZWYIHBPVOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669977 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162261-97-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-borono-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162261-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

A representative procedure involves reacting 1-Boc-3-bromo-1H-pyrazole with B₂Pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., potassium acetate) in dioxane at 80–90°C for 12 hours. The reaction proceeds via oxidative addition of the bromopyrazole to palladium, followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic ester. Subsequent acidic hydrolysis converts the pinacol ester to the boronic acid.

Table 1: Optimization of Direct Borylation

Challenges and Mitigation

-

Regioselectivity : Competitive borylation at other positions is minimized by steric hindrance from the Boc group.

-

Protection Stability : The Boc group remains intact under mildly acidic conditions but may degrade in strong acids. Using triethylamine as a base stabilizes the intermediate.

Sequential Protection and Bromination-Borylation

An alternative route involves synthesizing the pyrazole core, followed by sequential protection and functionalization.

Bromination of Pyrazole Derivatives

Malonaldehyde serves as a starting material, undergoing cyclization with hydrazine to form pyrazole. Subsequent bromination at the 3-position is achieved using N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform at 50–60°C. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP.

Table 2: Bromination and Protection Efficiency

Borylation of 3-Bromo-1-Boc-pyrazole

The brominated intermediate undergoes Miyaura borylation as described in Section 1.1. This two-step sequence achieves an overall yield of 75–80%.

Limitations

-

Functional Group Tolerance : Grignard reagents are incompatible with acidic protons, necessitating full Boc protection before this step.

-

Side Reactions : Competing deiodination or over-borylation may occur, requiring precise stoichiometry.

Comparative Analysis of Methods

Table 4: Method Comparison

Industrial-Scale Considerations

For large-scale production, the direct borylation route is preferred due to its efficiency and high yield. Key considerations include:

Scientific Research Applications

Synthesis and Reactivity

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid can be synthesized through various methods, often involving the boronation of pyrazole derivatives. Its reactivity is primarily attributed to the boronic acid functional group, which can participate in several coupling reactions, including:

- Suzuki Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of complex organic molecules. This application is crucial in the development of pharmaceuticals and agrochemicals .

- Copper-Catalyzed Azidation : The compound can be utilized in copper-catalyzed reactions to convert aryl/heteroaryl boronic acids into azides, which are important intermediates in organic synthesis and medicinal chemistry .

Medicinal Chemistry

The compound has been employed as a building block in the design of selective inhibitors for various biological targets:

- CHK2 Inhibitors : Research has focused on optimizing (1-(tert-butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid derivatives to create potent inhibitors of checkpoint kinase 2 (CHK2), which plays a critical role in DNA damage response pathways. These inhibitors have potential applications as antitumor agents .

- Cathepsin Inhibitors : The compound has also been used in the synthesis of selective cathepsin inhibitors, which are relevant in treating diseases characterized by excessive proteolytic activity, such as cancer and arthritis .

Organic Synthesis

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid serves as an important reagent in various synthetic pathways:

- Formation of Complex Molecules : Its ability to form stable intermediates allows chemists to construct complex molecular architectures efficiently. This is particularly useful in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Analogues

Pinacol Boronate Esters

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1402174-62-2; Similarity: 0.93) Key Differences: This pinacol ester derivative replaces the boronic acid group with a boronate ester. Pinacol esters are more stable than boronic acids, reducing protodeboronation risks during storage and reactions. However, they require harsher reaction conditions (e.g., stronger bases or elevated temperatures) for cross-coupling . Applications: Preferred for long-term storage or reactions in non-aqueous media .

Substituted Pyrazole Boronic Acids

- The isopropyl group adds steric bulk, which may slow reaction rates but improve regioselectivity . Applications: Useful in fluorinated compound synthesis, leveraging the stability of the CF₃ group .

Boc-Protected Heterocyclic Boronic Acids

- (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (CAS: 181365-26-4; Similarity: 0.76)

- Key Differences : The indole core, a bicyclic aromatic system, differs electronically from pyrazole. Indole’s nitrogen lone pair participates in conjugation, reducing its nucleophilicity compared to pyrazole’s adjacent nitrogen atoms. This affects coordination with palladium catalysts in Suzuki reactions .

- Applications : Common in alkaloid and tryptophan-derived drug synthesis .

Physicochemical and Reactivity Comparison

Biological Activity

(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a pyrazole ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex molecules. Its biological activity is being explored for potential pharmaceutical applications.

- Molecular Formula: CHBNO

- Molecular Weight: 212.01 g/mol

- CAS Number: 1162261-97-3

Biological Applications

The biological activity of (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid has been investigated in various contexts:

2. Synthesis of Bioactive Compounds

This compound is utilized in synthesizing biologically active molecules, including potential drug candidates. Its role as a versatile building block enables the development of compounds with therapeutic properties.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the potential applications and biological activities of boronic acids similar to (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid:

Table 1: Summary of Biological Activities of Boronic Acids

While specific mechanisms for (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid remain under investigation, boronic acids generally exert their biological effects through reversible covalent bonding with diols in active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

Synthetic Routes and Industrial Applications

The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid typically involves the borylation of a pyrazole derivative using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst. This method is often conducted under inert atmospheres at elevated temperatures to maximize yield. Its industrial applications extend into medicinal chemistry, organic synthesis, and materials science.

Q & A

Q. What are the primary synthetic routes for (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed) or by introducing the boronic acid group after Boc protection. A common approach involves:

Boc Protection : Reacting the pyrazole nitrogen with di-tert-butyl dicarbonate [(Boc)₂O] in a polar aprotic solvent (e.g., THF or DMF) at 0–25°C to install the tert-butoxycarbonyl group .

Boronation : Using borylation reagents like bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous DMSO or 1,4-dioxane under inert atmosphere .

Key intermediates are characterized via ¹H/¹³C NMR and HPLC to confirm regioselectivity and purity .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms Boc group integration (e.g., tert-butyl singlet at ~1.3 ppm) and pyrazole/boronic acid proton environments. ¹¹B NMR detects boronic acid resonance (~30 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 239.1) .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves ambiguities in regiochemistry if crystallization is feasible .

Q. How does the Boc group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group:

- Stabilizes the Pyrazole Ring : Prevents unwanted side reactions (e.g., N-arylation) during Suzuki-Miyaura coupling by blocking the pyrazole nitrogen .

- Enhances Solubility : Facilitates reactions in polar aprotic solvents like DMF or THF .

- Enables Deprotection : The Boc group can be removed under acidic conditions (e.g., TFA/DCM) post-coupling to generate free NH-pyrazole derivatives for further functionalization .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for this boronic acid?

- Methodological Answer :

- Catalyst Selection : Use PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%) for improved turnover and reduced homocoupling .

- Solvent System : A 3:1 mixture of 1,4-dioxane/water minimizes boronic acid protodeboronation while maintaining catalyst activity .

- Base Optimization : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) enhances transmetalation efficiency compared to Na₂CO₃ .

- Temperature Control : Reactions at 80–100°C for 12–24 hours achieve >80% yields. Microwave-assisted synthesis (150°C, 30 min) can accelerate kinetics .

Q. What strategies mitigate hydrolysis or instability of the boronic acid moiety during storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (Argon/N₂) at –20°C in amber vials with desiccants (e.g., molecular sieves) .

- Lyophilization : Convert to a stable pinacol ester derivative (using pinacol in toluene) for long-term storage, regenerating the boronic acid via hydrolysis pre-reaction .

- Buffered Solutions : When handling in aqueous media, maintain pH 6–8 to minimize protodeboronation .

Q. How can contradictory NMR or crystallography data be resolved for this compound?

- Methodological Answer :

- Dynamic NMR Analysis : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) identifies rotational barriers or tautomeric equilibria affecting peak splitting .

- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G*) to validate regiochemistry .

- Cocrystallization : Co-crystallize with a complementary aryl halide to stabilize specific conformations for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.